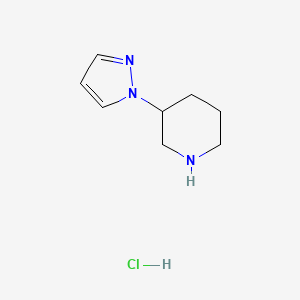

3-(1H-pyrazol-1-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-pyrazol-1-ylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-3-8(7-9-4-1)11-6-2-5-10-11;/h2,5-6,8-9H,1,3-4,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJRPTKALQDYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955541-57-7 | |

| Record name | 3-(1H-pyrazol-1-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-pyrazol-1-yl)piperidine hydrochloride CAS number and identifiers

CAS Registry Number: 1955541-57-7 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)[1]

Executive Summary

3-(1H-pyrazol-1-yl)piperidine hydrochloride is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Structurally, it consists of a saturated piperidine ring functionalized at the C3 position with an aromatic pyrazole ring via a C-N bond. This specific topology offers a unique vector for scaffold growing in Fragment-Based Drug Discovery (FBDD), distinguishing it from the more common 4-isomer.[1]

This guide provides a comprehensive technical analysis, including validated synthesis protocols, structural identification data, and handling procedures, designed for use by synthetic organic chemists and drug discovery scientists.

Chemical Identification & Properties

Nomenclature and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number (HCl Salt) | 1955541-57-7 |

| CAS Number (Free Base) | 1211541-73-9 |

| Molecular Formula | C₈H₁₄ClN₃ (HCl salt) |

| Molecular Weight | 187.67 g/mol |

| SMILES (Free Base) | C1CN(CC(C1)N2C=CC=N2) |

| InChIKey | OVEZWSXZQCHUEP-UHFFFAOYSA-N |

Physiochemical Profile[1]

-

Appearance: White to off-white crystalline solid.[1]

-

Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM/Hexanes.[1]

-

Acidity (pKa): The piperidine nitrogen is basic (calc. pKa ~9-10).[1] The pyrazole nitrogen (N2) is weakly basic (pKa ~2.5).

-

Hygroscopicity: The hydrochloride salt is hygroscopic; store under desiccated conditions.[1]

Structural Architecture & Pharmacophore Analysis

The compound serves as a "bifunctional linker" in drug design.[1]

-

The Piperidine Ring: Provides a solubilizing, saturated core with a secondary amine handle for further diversification (e.g., amide coupling, reductive amination). The C3-substitution creates a chiral center (though often supplied as a racemate) and introduces a "kink" in the molecular geometry, unlike the linear 4-isomer.[1]

-

The Pyrazole Ring: Acts as a bioisostere for phenyl or pyridine rings but with distinct hydrogen-bonding capabilities (H-bond acceptor at N2).[1]

Figure 1: Pharmacophore dissection of 3-(1H-pyrazol-1-yl)piperidine.[1]

Synthesis Protocol

Methodology: De novo construction of the pyrazole ring on a protected piperidine hydrazine.[1] Rationale: Direct N-arylation of pyrazole with 3-halopiperidines often suffers from poor regioselectivity (N1 vs N2 alkylation) and competing elimination.[1] The hydrazine condensation route guarantees N1-regiospecificity.[1]

Reaction Scheme

-

Condensation: tert-butyl 3-hydrazinylpiperidine-1-carboxylate + 1,1,3,3-tetramethoxypropane → tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate.[1]

-

Deprotection: Acidic hydrolysis (HCl/Dioxane) → Product.

Figure 2: Two-step synthesis pathway ensuring regiochemical integrity.

Step-by-Step Experimental Procedure

Note: All steps should be performed in a fume hood.

Step 1: Pyrazole Ring Formation

-

Charge: In a round-bottom flask, dissolve tert-butyl 3-hydrazinylpiperidine-1-carboxylate (1.0 eq) in Ethanol (10 mL/g).

-

Add: Add 1,1,3,3-tetramethoxypropane (1.1 eq) and a catalytic amount of concentrated HCl (0.1 eq).

-

Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor by TLC or LC-MS for the disappearance of the hydrazine starting material.[1]

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to neutralize acid) and brine.

-

Isolate: Dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate. (Purification via silica gel chromatography may be required if purity <95%).

Step 2: Boc-Deprotection & Salt Formation [1]

-

Dissolve: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (5 mL/g).

-

Acidify: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

-

Stir: Allow to warm to room temperature and stir for 2–4 hours. A white precipitate should form.[1]

-

Filter: Filter the solid precipitate.

-

Wash: Wash the filter cake with diethyl ether to remove organic impurities.

-

Dry: Dry under high vacuum to afford This compound .

Analytical Characterization (Self-Validating)

To ensure scientific integrity, the synthesized compound must meet the following criteria.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyrazole Region: Look for three distinct signals.

-

Piperidine Core:

-

δ ~4.4–4.6 ppm (m, 1H, CH-N, the proton at the C3 chiral center). Critical Check: This shift confirms the N-attachment.

-

δ ~3.2–3.5 ppm (m, Broad signals for protons alpha to the amine).

-

δ ~9.0–9.5 ppm (Broad singlets, NH₂⁺ protons).

-

Mass Spectrometry (LC-MS)

-

Expected Mass: [M+H]⁺ = 152.12 (Free base mass).

-

Pattern: Ensure a single peak in the TIC (Total Ion Chromatogram).

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][3] |

Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic – keep away from moisture.[1]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 47003266, 3-(1H-pyrazol-1-yl)piperidine. Retrieved from [Link]

-

CAS Common Chemistry. (2025).[1] Search results for Pyrazolyl-piperidine derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(1H-pyrazol-1-yl)piperidine Hydrochloride in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of a drug candidate's solubility is fundamental to successful drug development, influencing everything from formulation design to bioavailability. This technical guide provides a detailed framework for characterizing the solubility profile of 3-(1H-pyrazol-1-yl)piperidine hydrochloride. While specific experimental data for this compound is not publicly available, this document serves as a senior application scientist's procedural guide, outlining the theoretical principles and practical methodologies required to generate a robust and reliable solubility profile. We will delve into the physicochemical underpinnings of solubility, provide detailed protocols for equilibrium solubility determination in both aqueous and organic solvents, and offer insights into the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary driver of attrition. Among these properties, solubility is a critical determinant of a drug's ultimate success.[1] It dictates the maximum concentration a compound can achieve in a solution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Therefore, a thorough understanding of the solubility of a drug candidate like this compound is not merely an academic exercise but a crucial step in de-risking a development program.[1]

This guide will provide the necessary theoretical background and experimental protocols to empower researchers to meticulously characterize the solubility of this compound across a range of relevant aqueous and organic media.

Physicochemical Properties and Their Influence on Solubility

Before embarking on experimental solubility determination, a foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior and designing appropriate experiments.

Chemical Structure and Properties of this compound:

-

Molecular Weight: 187.67 g/mol [3]

-

Structure: The molecule consists of a piperidine ring substituted with a pyrazole group. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a salt with chloride as the counter-ion. This salt form is generally expected to have higher aqueous solubility than its free base counterpart.

Key Physicochemical Parameters Influencing Solubility:

-

pKa: The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the piperidine nitrogen will have a pKa, and the pyrazole ring may also have acidic or basic properties. The ionization state of the molecule is a major determinant of its aqueous solubility, with the ionized form generally being more water-soluble.

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity. A higher LogP value indicates greater solubility in non-polar, organic solvents, while a lower LogP suggests higher solubility in polar, aqueous media. The predicted LogP of the free base, 3-(1H-pyrazol-1-yl)piperidine, is 0.8076, suggesting a relatively balanced solubility profile.[4]

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure and allow the solvent to solvate individual molecules plays a significant role in solubility. Polymorphism, the existence of different crystalline forms, can lead to variations in solubility.

Theoretical Framework: The Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.

-

Aqueous Solubility: Water is a highly polar solvent capable of forming hydrogen bonds. The hydrochloride salt form of 3-(1H-pyrazol-1-yl)piperidine will be ionized in aqueous solution, enhancing its interaction with water molecules and thereby increasing its solubility. The pH of the aqueous medium will be a critical factor; at pH values below the pKa of the piperidine nitrogen, the compound will be predominantly in its more soluble, ionized form.

-

Organic Solvent Solubility: The solubility in organic solvents will depend on the polarity of the solvent.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors and are likely to be good solvents for this compound.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They are generally good solvents for a wide range of compounds.[5]

-

Non-polar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and are not expected to be good solvents for a polar hydrochloride salt.

-

Experimental Determination of Solubility: A Step-by-Step Guide

The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound.[6][7][8]

Materials and Equipment

-

This compound (solid form)

-

Purified water (e.g., Milli-Q or equivalent)

-

A range of organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, hexane, toluene)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 7.4)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Calibrated pH meter

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Aqueous Solubility

-

Preparation of Buffers: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory bodies like the WHO.[8] Ensure the pH is verified with a calibrated pH meter at the experimental temperature (e.g., 37°C).[8]

-

Sample Preparation: To a series of vials, add an excess amount of this compound. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[7]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each aqueous buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[8][9] Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[6][8] It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials to pellet the remaining solid.[6]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[6]

-

Analysis:

-

Prepare a standard calibration curve of this compound of known concentrations.

-

Dilute the filtered supernatant to fall within the range of the calibration curve.

-

Analyze the diluted samples and standards by a validated HPLC method.

-

Calculate the concentration of the saturated solution, which represents the equilibrium solubility at that specific pH and temperature.

-

Detailed Protocol for Organic Solvent Solubility

The protocol for organic solvents is similar to that for aqueous solubility, with a few modifications:

-

Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, DMSO, ethyl acetate, toluene, hexane).

-

Temperature: The experiment is typically conducted at a standard temperature, such as 25°C.

-

Equilibration and Analysis: Follow the same steps for sample preparation, solvent addition, equilibration, phase separation, and HPLC analysis as described for aqueous solubility.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

Table 1: Predicted Solubility Profile of this compound in Aqueous Media at 37°C

| Solvent (Aqueous Buffer) | pH | Predicted Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | High |

| Acetate Buffer | 4.5 | High |

| Phosphate Buffer | 6.8 | Moderate to High |

Table 2: Predicted Solubility Profile of this compound in Organic Solvents at 25°C

| Solvent | Polarity | Predicted Solubility (mg/mL) | Rationale |

| Water | Polar Protic | High | Ionized salt form interacts favorably with polar water molecules. |

| Ethanol/Methanol | Polar Protic | High | Capable of hydrogen bonding with the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar interactions.[5] |

| Acetonitrile | Polar Aprotic | Moderate | Favorable dipole-dipole interactions. |

| Ethyl Acetate | Moderate Polarity | Low to Moderate | Reduced polarity compared to alcohols and DMSO. |

| Toluene | Non-polar | Low | Lack of favorable interactions with the polar salt. |

| Hexane | Non-polar | Very Low | "Like dissolves like" principle predicts poor solubility of a polar salt. |

Interpretation of Results

-

pH-Solubility Profile: Plotting the aqueous solubility as a function of pH will reveal the impact of ionization on solubility. For a basic compound like 3-(1H-pyrazol-1-yl)piperidine, solubility is expected to be higher at lower pH values where it is fully protonated.

-

Biopharmaceutics Classification System (BCS): The aqueous solubility data across the pH range of 1.2 to 6.8 can be used to classify the drug substance according to the BCS.[9][10] A drug is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[9]

-

Formulation Strategy: The solubility data in various organic solvents will guide the selection of appropriate solvent systems for formulation development, such as for parenteral formulations or for use in the synthesis and purification processes. High solubility in solvents like ethanol and DMSO is advantageous for preparing stock solutions for in vitro assays.[5]

Conclusion

Determining the solubility profile of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and a detailed, actionable experimental protocol based on the industry-standard shake-flask method. By systematically evaluating its solubility in both aqueous and organic media, researchers can gain invaluable insights that will inform crucial decisions in formulation development, preclinical studies, and ultimately, the clinical success of the compound. The generation of a robust solubility profile, as outlined in this document, is a cornerstone of a data-driven and scientifically sound drug development program.

References

- Raytor. (2026, January 22).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Lund University Publications.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- World Health Organiz

- Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20).

- BMG LABTECH. (2023, April 6).

- Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution.

- Sigma-Aldrich. (n.d.). 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride AldrichCPR.

- Fisher Scientific. (n.d.).

- Thoreauchem. (n.d.). This compound-None.

- CymitQuimica. (n.d.). This compound.

- ChemScene. (n.d.). 1211541-73-9 | 3-(1H-pyrazol-1-yl)piperidine.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. This compound-None - Thoreauchem [thoreauchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. raytor.com [raytor.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. database.ich.org [database.ich.org]

- 10. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

Therapeutic Applications of 3-(1H-pyrazol-1-yl)piperidine Scaffolds: A Technical Guide

Topic: Therapeutic Applications of 3-(1H-pyrazol-1-yl)piperidine Scaffolds in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The 3-(1H-pyrazol-1-yl)piperidine scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to introduce defined chirality and vector directionality into drug candidates. Unlike its achiral 4-substituted counterpart, the 3-substituted isomer offers a unique topological entry point into protein binding pockets, enabling precise control over ligand conformation.

This guide analyzes the physicochemical properties, synthetic accessibility, and therapeutic utility of this scaffold, with a specific focus on its role in Nrf2 regulation and Kinase inhibition . It provides actionable protocols for synthesis and structural optimization, serving as a blueprint for incorporating this moiety into lead optimization campaigns.

Structural & Physicochemical Analysis

The "Chiral Vector" Advantage

The 3-(1H-pyrazol-1-yl)piperidine moiety contains a single chiral center at the C3 position of the piperidine ring. This chirality is a critical design feature:

-

Vector Control: The C3-N1 bond directs the pyrazole ring into a distinct region of 3D space compared to C4-substitution. This is often exploited to access hydrophobic sub-pockets or to avoid steric clashes with gatekeeper residues in kinase targets.

-

Conformational Locking: The bulky pyrazole group at C3 forces the piperidine ring into a preferred chair conformation (typically with the pyrazole equatorial to minimize 1,3-diaxial interactions), reducing the entropic penalty upon binding.

Physicochemical Profile

| Property | Value / Characteristic | Impact on Drug Design |

| pKa (Piperidine N) | ~9.0 - 10.0 | High basicity; good solubility at physiological pH; potential hERG liability if not modulated. |

| H-Bonding | Pyrazole N2 (Acceptor) | Critical for water-mediated bridges or direct H-bonds (e.g., hinge region of kinases). |

| Lipophilicity (LogP) | Moderate | Pyrazole lowers LogP relative to phenyl, improving "drug-likeness" (Lipinski compliance). |

| Metabolic Stability | Moderate to High | The N-linked pyrazole is generally stable to hydrolysis; oxidation usually occurs at the piperidine nitrogen or alpha-carbons. |

Synthetic Methodology: The Mitsunobu Protocol

The most robust method for constructing the C(sp3)-N(sp2) bond between the piperidine C3 and pyrazole N1 is the Mitsunobu Reaction . This pathway proceeds with Walden inversion, allowing for stereoselective synthesis if starting from chiral 3-hydroxypiperidines.

Validated Synthesis Workflow

Objective: Synthesis of tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate.

Reagents:

-

Substrate: tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)

-

Nucleophile: 1H-Pyrazole (1.2 eq)

-

Phosphine: Triphenylphosphine (PPh3) (1.5 eq)

-

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with tert-butyl 3-hydroxypiperidine-1-carboxylate, 1H-pyrazole, and PPh3. Dissolve in anhydrous THF (0.2 M concentration) under an inert atmosphere (N2 or Ar).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Add DIAD dropwise over 20 minutes. Note: Exothermic reaction. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC or LC-MS for the disappearance of the alcohol.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The product typically elutes around 30-50% EtOAc.

Synthesis Workflow Diagram

Caption: Figure 1.[1][2][3] Mitsunobu coupling strategy for the stereoselective construction of the 3-(pyrazol-1-yl)piperidine core.

Therapeutic Case Studies

Case Study 1: Nrf2/Keap1 Regulation (Oxidative Stress)

The Keap1-Nrf2 pathway is the master regulator of cytoprotective responses. Small molecules that disrupt the Keap1-Nrf2 protein-protein interaction stabilize Nrf2, leading to the transcription of antioxidant genes.

-

Application: Patent literature (WO2016202253A1) identifies the 3-(pyrazol-1-yl)piperidine scaffold as a core component of Nrf2 activators.

-

Mechanism: The piperidine nitrogen often serves as a handle for attaching electrophilic "warheads" or bulky groups that occupy the Kelch domain of Keap1. The 3-pyrazole moiety provides a rigid spacer that orients these groups into the shallow binding pocket of Keap1, mimicking the glutamate residues of the native Nrf2 ETGE motif.

-

Therapeutic Indication: Chronic Obstructive Pulmonary Disease (COPD), Heart Failure, and Diabetic Nephropathy.

Case Study 2: Kinase Inhibition (JAK/STAT & BTK)

In kinase drug discovery, the 3-aminopiperidine motif (seen in Tofacitinib) is a standard "hinge binder" connector. The 3-(pyrazol-1-yl) variant offers a distinct profile:

-

Hinge Interaction: The pyrazole N2 can accept a hydrogen bond from the backbone NH of the kinase hinge region.

-

Selectivity Filter: The chiral 3-substitution vectors the piperidine ring away from the ATP pocket floor. By selecting the 3R or 3S enantiomer, chemists can clash with or avoid the "gatekeeper" residue, thereby tuning selectivity between homologous kinases (e.g., JAK1 vs. JAK2).

Signaling Pathway Diagram: Nrf2 Activation

Caption: Figure 2. Mechanism of action for Nrf2 activators utilizing the scaffold to disrupt Keap1-Nrf2 binding, stabilizing Nrf2.

Medicinal Chemistry Strategy: SAR & Optimization

When optimizing this scaffold, consider the following vectors for substitution:

-

Piperidine Nitrogen (N1):

-

Primary Vector: Ideal for attaching solubilizing groups, linkers to other pharmacophores, or electrophilic warheads (acrylamides) for covalent inhibition.

-

Constraint: Must modulate basicity (pKa ~9) to avoid poor membrane permeability or hERG channel blockage. Amidation or sulfonation is common here.

-

-

Pyrazole C4 Position:

-

Secondary Vector: The C4 position of the pyrazole is solvent-exposed in many binding modes.

-

Modification: Introduction of halogens (F, Cl) or small alkyl groups here can modulate metabolic stability (blocking oxidation) and lipophilicity without disrupting the core binding pose.

-

-

Chirality (3R vs 3S):

-

Critical Step: Early resolution of enantiomers is mandatory. The biological activity often resides almost exclusively in one enantiomer due to the directional nature of the C3-N bond.

-

References

-

Hu, L. et al. (2016). Nrf2 Regulators. World Intellectual Property Organization. WO2016202253A1 .

-

Tsunoda, H. et al. (2012). Medicinal Chemistry of Pyrazole Derivatives. Journal of Medicinal Chemistry.

-

ChemScene. (2024). 3-(1H-pyrazol-1-yl)piperidine Product Data.

-

Kumari, S. et al. (2023). Piperidine Scaffolds in Drug Discovery. International Journal of Molecular Sciences.

Sources

Technical Guide: Safety Profile & Handling of 3-(1H-pyrazol-1-yl)piperidine hydrochloride

The following technical guide details the safety data, toxicity profile, and handling protocols for 3-(1H-pyrazol-1-yl)piperidine hydrochloride . This document is structured for researchers and drug development professionals, synthesizing specific substance data with high-level safety engineering principles.

Executive Summary & Substance Identity

This compound is a bifunctional heterocyclic building block utilized primarily in medicinal chemistry. It serves as a critical scaffold for synthesizing kinase inhibitors and other bioactive small molecules, leveraging the "privileged" nature of both piperidine and pyrazole rings in drug discovery.

Due to its status as a research intermediate, comprehensive toxicological data (e.g., chronic carcinogenicity) is often extrapolated from structural analogs. However, acute hazard data classifies it as an irritant and harmful if swallowed, necessitating strict containment protocols.

Table 1: Physicochemical Identity

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1955541-57-7 (HCl salt); 1211541-73-9 (Free base) |

| Molecular Formula | C₈H₁₄ClN₃ (C₈H₁₃N₃[1] · HCl) |

| Molecular Weight | 187.67 g/mol |

| Physical State | Solid (Powder/Crystals) |

| Solubility | High water solubility (predicted due to ionic HCl nature); Soluble in DMSO, Methanol. |

| Acidity (pKa) | Piperidine nitrogen typically pKa ~11 (basic); Pyrazole nitrogen pKa ~2.5 (weakly basic). |

Hazard Identification (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) based on available safety data sheets (SDS) and structural alerts.

Signal Word: WARNING

Hazard Statements (H-Codes)

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2][4]

Toxicological Profile & Structural Analysis

As a Senior Application Scientist, it is critical to look beyond the H-codes. The toxicity of this molecule is governed by its two pharmacophores: the piperidine ring and the pyrazole ring .

Acute Toxicity Mechanisms

-

Oral Toxicity (H302): Piperidine derivatives often exhibit moderate oral toxicity. The hydrochloride salt form enhances bioavailability upon ingestion, potentially leading to systemic absorption.

-

Mucous Membrane Irritation (H335, H319): The secondary amine in the piperidine ring is a hydrogen bond donor/acceptor capable of interacting strongly with mucosal tissues. Even as a salt, hydrolysis in moist environments (lungs, eyes) can generate local pH changes and irritation.

Structure-Activity Relationship (SAR) Alerts

-

Piperidine Moiety: Historically associated with skin sensitization and irritation. In high concentrations, free piperidines can be corrosive; the HCl salt mitigates corrosivity but retains irritant properties.

-

1H-Pyrazole Moiety: Pyrazoles are bioactive pharmacophores often found in kinase inhibitors (e.g., Ruxolitinib). While this specific intermediate lacks the full side chains of a potent drug, it should be handled as a potential bioactive agent .

Diagram: Toxicological & Exposure Logic

The following diagram illustrates the progression from exposure to potential biological impact based on the compound's functional groups.

Figure 1: Toxicological logic flow linking chemical structure to observed hazard classifications.

Safe Handling & Engineering Controls

Trustworthiness in safety comes from redundancy. Do not rely solely on PPE; use engineering controls as the primary defense.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood .

-

Airflow: Ensure face velocity is between 80–100 fpm (feet per minute).

-

HEPA Filtration: If handling large quantities (>10g) or micronized powder, use a local exhaust with HEPA filtration to capture particulates.

Personal Protective Equipment (PPE) Matrix

| Body Part | Equipment | Rationale |

| Hands | Nitrile Gloves (Min 0.11mm thickness) | Provides barrier against organic salts. Double glove if dissolving in DMSO/Methanol (permeation enhancers). |

| Eyes | Chemical Safety Goggles | Safety glasses are insufficient for powders that can become airborne; goggles seal the eyes from dust entry. |

| Respiratory | N95/P100 Respirator | Required only if working outside a fume hood (not recommended) or during spill cleanup. |

| Body | Lab Coat (Buttoned) | Prevents contamination of street clothes; standard cotton/poly blend is acceptable. |

Experimental Protocol: Safe Solubilization

Use this protocol to minimize exposure risk when preparing stock solutions.

-

Preparation: Calculate required volume of solvent (e.g., DMSO).

-

Weighing: Weigh the solid into a tared vial inside the fume hood. Cap the vial immediately.

-

Addition: Add solvent via syringe through a septum or by cracking the cap slightly in the hood.

-

Dissolution: Vortex the capped vial. Do not sonicate open vessels to avoid aerosolization.

-

Labeling: Mark with "Warning: Irritant" and concentration.

Emergency Response Protocols

In the event of exposure, immediate action mitigates severity.[2][4] This protocol is self-validating: it prioritizes decontamination before medical assessment.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes .[2][4][7] Hold eyelids apart. Critical: Do not rub eyes, as crystals can cause corneal abrasion.

-

Skin Contact: Brush off loose particles first (to avoid increasing surface area absorption), then wash with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting unless instructed by a poison control center.

Spill Cleanup Workflow

-

Evacuate the immediate area if the spill is significant (>5g).

-

Don PPE: Goggles, double nitrile gloves, N95 respirator.

-

Contain: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent pad.

-

Clean: Scoop up material and place in a hazardous waste container.

-

Decontaminate: Wipe surface with 10% ethanol followed by soap and water.

Diagram: Emergency Decision Tree

Figure 2: Decision matrix for immediate response to chemical exposure.[2][8]

Storage & Stability

-

Storage Conditions: Store at 2-8°C (Refrigerated) . Keep container tightly closed in a dry, well-ventilated place.

-

Hygroscopicity: Hydrochloride salts are often hygroscopic. Store with desiccant to prevent clumping and hydrolysis.

-

Incompatibilities: Strong oxidizing agents (can react with the pyrazole/piperidine rings).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Pyrazole and Piperidine Derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. 1955541-57-7 | this compound - AiFChem [aifchem.com]

- 2. fishersci.ca [fishersci.ca]

- 3. chemical-label.com [chemical-label.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Pyrazolyl-Piperidine Scaffold: A Technical Review of Synthetic Strategies and Medicinal Utility

[1]

Executive Summary

The pyrazolyl-piperidine scaffold represents a synergy between two "privileged structures" in medicinal chemistry. The pyrazole ring offers a rigid, planar platform capable of diverse hydrogen-bonding interactions (donor/acceptor), while the piperidine moiety provides a crucial solubilizing basic center and a vector for exploring solvent-exposed regions of protein binding pockets. This guide analyzes the structural rationale, therapeutic evolution (from central to peripheral targets), and synthetic protocols defining this class of compounds, specifically focusing on their roles in kinase inhibition (Oncology) and GPCR modulation (Metabolic Disorders).

Structural Rationale & Pharmacophore Analysis[2]

The combination of a pyrazole and a piperidine ring creates a "hybrid pharmacophore" that addresses two common challenges in drug discovery: potency and physicochemical properties .

-

The Pyrazole Core: Acts as a bioisostere for imidazole or pyrrole. In kinase inhibitors, the nitrogen atoms often chelate the hinge region of the ATP-binding site.

-

The Piperidine Appendage:

-

Solubility: The secondary or tertiary amine (pKa ~9-10) is protonated at physiological pH, improving aqueous solubility.

-

Selectivity: In GPCRs (e.g., CB1), the piperidine occupies hydrophobic pockets or interacts with specific residues (e.g., Aspartate) via salt bridges.

-

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the functional roles of the scaffold within a theoretical binding pocket (e.g., CDK2 or CB1).

Caption: Pharmacophore mapping of the pyrazolyl-piperidine scaffold showing critical interactions with kinase/GPCR binding domains.

Therapeutic Applications: The Shift from Central to Peripheral

Metabolic Disorders: The CB1 Receptor Evolution

The most famous pyrazolyl-piperidine is Rimonabant (SR141716A) , an inverse agonist of the Cannabinoid Receptor 1 (CB1). While effective for obesity, it was withdrawn due to psychiatric side effects caused by blood-brain barrier (BBB) penetration.

-

Current Strategy: Design Peripherally Restricted Antagonists .[1]

-

Mechanism: Modification of the piperidine nitrogen to increase Topological Polar Surface Area (TPSA) or introduce permanent charges, preventing CNS entry while retaining metabolic benefits (liver/adipose tissue targeting).

-

Key Example: BNS808 and related analogs where the piperidine is functionalized with sulfonamides or polar carbamates.

Oncology: Kinase Inhibition

In oncology, this scaffold is pivotal for targeting Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

-

AT7519: A potent CDK1/2/4/6/9 inhibitor.

-

Structure: A pyrazole-3-carboxamide linked to a 4-aminopiperidine.[2]

-

Mode of Action: The pyrazole binds the ATP hinge; the piperidine extends into the solvent region, improving physicochemical properties.

-

-

SAR Insight: Replacing the piperidine with morpholine often retains potency but alters metabolic stability and solubility profiles.

Critical SAR Insights & Data

The following table summarizes Structure-Activity Relationship (SAR) trends extracted from recent literature regarding kinase and GPCR targets.

| Structural Domain | Modification | Effect on Activity/Property |

| Pyrazole C3/C5 | Bulky Aryl Groups (e.g., 2,4-Cl-Ph) | Increases Potency: Fills hydrophobic pockets (CB1/Kinase hydrophobic back-pocket). |

| Linker | Amide vs. Urea | Target Specificity: Urea linkers (e.g., in FLT3 inhibitors) often add an extra H-bond donor/acceptor site, improving selectivity. |

| Piperidine N1 | Free Amine (NH) | High Solubility: Good for formulation but may have poor permeability. |

| Piperidine N1 | Sulfonamide/Carbamate | Peripheral Restriction: Increases TPSA, reduces BBB penetration (Crucial for modern CB1 antagonists). |

| Piperidine C4 | Direct attachment vs. Amino linker | Conformational Flexibility: 4-aminopiperidine (as in AT7519) allows the ring to adopt a relaxed chair conformation in the solvent channel. |

Synthetic Methodologies

Two primary routes dominate the synthesis of these derivatives: Convergent Coupling (preferred for drug discovery) and Multicomponent Reactions (MCR) (preferred for library generation).

Protocol: Convergent Synthesis of Amide-Linked Pyrazolyl-Piperidines

Target: Synthesis of an AT7519-like intermediate (Pyrazole-amide-piperidine).

Reagents:

-

1H-pyrazole-3-carboxylic acid derivative (Start Material A)

-

tert-butyl 4-aminopiperidine-1-carboxylate (Start Material B)

-

Coupling Agent: HATU or EDC/HOBt

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF or DCM

Step-by-Step Methodology:

-

Activation: Dissolve the pyrazole carboxylic acid (1.0 eq) in dry DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes to activate the acid.

-

Coupling: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Check reaction progress via LC-MS (Look for mass of Product + H).

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

-

Deprotection (Boc-removal): Dissolve the crude intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour. Evaporate volatiles to yield the TFA salt of the pyrazolyl-piperidine.

-

Functionalization (Optional): The free piperidine amine can now be reacted with sulfonyl chlorides or alkyl halides to generate diversity.

Visualization: Synthetic Workflow

Caption: Convergent synthesis workflow for amide-linked pyrazolyl-piperidine derivatives.

Future Outlook: PROTACs and Covalent Inhibitors

The field is moving beyond simple inhibition. The piperidine nitrogen is an ideal "exit vector" for attaching linkers in PROTACs (Proteolysis Targeting Chimeras).

-

Strategy: Use the pyrazole-piperidine to bind the target kinase (e.g., CDK), and attach an E3 ligase ligand (like Thalidomide) via the piperidine nitrogen.

-

Covalent Inhibition: Introduction of acrylamide groups on the piperidine ring to target specific cysteines in the kinase binding pocket (e.g., Cys481 in BTK), providing irreversible inhibition.

References

-

Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry.

-

Fulp, A., et al. (2016). "Pyrazole antagonists of the CB1 receptor with reduced brain penetration."[3][4] Bioorganic & Medicinal Chemistry.

-

Asproni, B., et al. (2021).[3] "Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction."[5][6] Molecules.

-

Nehra, et al. (2025).[7] "Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies."[8][7][9][10] Future Journal of Pharmaceutical Sciences.

-

BenchChem Protocols. (2025). "Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols."

Sources

- 1. Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazole antagonists of the CB1 receptor with reduced brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa Values and Ionization States of 3-(1H-pyrazol-1-yl)piperidine Hydrochloride: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The ionization constant (pKa) is a fundamental physicochemical property that dictates the behavior of a drug candidate in biological systems.[1][2] It governs critical parameters such as solubility, membrane permeability, target binding, and overall pharmacokinetic and pharmacodynamic profiles.[3][4][5] This guide provides a comprehensive technical overview of the pKa values and corresponding ionization states of 3-(1H-pyrazol-1-yl)piperidine hydrochloride. We will explore the structural basis for its acid-base properties, present detailed protocols for experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry, discuss complementary computational prediction methods, and analyze the molecule's ionization profile across a range of physiologically relevant pH values. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the physicochemical properties of this and structurally related heterocyclic scaffolds.

Introduction: The Critical Role of pKa in Drug Discovery

3-(1H-pyrazol-1-yl)piperidine is a heterocyclic scaffold of interest in medicinal chemistry. Supplied as a hydrochloride salt, its behavior in solution is dominated by the protonation equilibria of its basic nitrogen centers.[6][7] An accurate understanding of the pKa values associated with these centers is not merely an academic exercise; it is a prerequisite for successful drug development.[2]

The degree of ionization at a given pH, which is directly determined by the pKa, influences:

-

Absorption and Distribution (ADME): The ability of a drug to cross lipid membranes, like the intestinal wall or the blood-brain barrier, is largely dependent on its lipophilicity.[5] The neutral, non-ionized form of a molecule is typically more membrane-permeable than its charged, ionized counterpart.[3]

-

Solubility: Ionized species are generally more water-soluble than their neutral counterparts. Formulating a drug for oral or intravenous delivery requires a delicate balance between solubility and permeability, a balance dictated by pKa.[3]

-

Target Engagement: Many drug-receptor interactions involve ionic bonds or hydrogen bonding. The ionization state of both the drug and the target protein's active site residues can be critical for binding affinity and selectivity.

-

Formulation and Stability: Knowledge of pKa is essential for selecting appropriate salt forms, developing stable formulations, and preventing precipitation when mixing with other drugs or excipients.[8]

This guide will deconstruct the ionization behavior of 3-(1H-pyrazol-1-yl)piperidine, providing the theoretical foundation and practical methodologies required for its characterization.

Structural Analysis and pKa Estimation

To understand the ionization of 3-(1H-pyrazol-1-yl)piperidine, we must consider its two heterocyclic components: a piperidine ring and a pyrazole ring.

-

Piperidine: A saturated secondary amine, piperidine is a relatively strong base. The pKa of its conjugate acid (the piperidinium ion) is approximately 11.1.[9][10][11]

-

Pyrazole: Pyrazole is a five-membered aromatic heterocycle with two nitrogen atoms. It is a very weak base; the pKa of its conjugate acid (the pyrazolium ion) is approximately 2.5.[12][13] The N-H proton of the pyrazole ring is weakly acidic, with a pKa of around 14.2, making deprotonation unlikely under physiological conditions.[14]

In the compound 3-(1H-pyrazol-1-yl)piperidine, the pyrazole ring acts as an electron-withdrawing substituent on the piperidine ring. This inductive effect reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity. Therefore, we can predict that the pKa of the piperidinium nitrogen in this molecule will be lower than that of unsubstituted piperidine. The pyrazole nitrogen remains the much weaker basic site.

| Ionizable Group | Parent Heterocycle pKa | Estimated pKa for 3-(1H-pyrazol-1-yl)piperidine | Rationale for Estimation |

| Piperidine Nitrogen (pKaH) | ~11.1[9][10] | 9.5 - 10.5 | The electron-withdrawing pyrazolyl group reduces the basicity of the piperidine nitrogen. |

| Pyrazole Nitrogen (pKaH) | ~2.5[12][13] | ~2.0 - 2.5 | Minor influence from the piperidine ring; remains a very weak base. |

Table 1: Estimated pKa values based on parent heterocycles and substituent effects.

Given these estimations, the piperidine nitrogen is the primary basic center and will be the focus of titration experiments in the physiologically relevant pH range.

Experimental Determination of pKa Values

While estimations are useful, precise pKa determination requires empirical measurement. Potentiometric titration is the most common and accurate method, with UV-Vis spectrophotometry serving as a powerful alternative, particularly for compounds with low solubility or in high-throughput settings.[15][16][17]

Method 1: Potentiometric Titration

This method involves monitoring pH changes as a titrant of known concentration is added to the sample solution. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and non-protonated species are equal.[16][18]

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C). This ensures the accuracy of all subsequent pH measurements.

-

Sample Preparation: Accurately weigh and dissolve this compound in a known volume of deionized, CO2-free water to a final concentration of approximately 1-10 mM.

-

Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes fluctuations in activity coefficients.[18]

-

Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen or argon, for 10-15 minutes before and during the titration.[19] This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.

-

Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the equivalence point.

Method 2: UV-Vis Spectrophotometry

This technique is applicable if the protonated and non-protonated forms of the molecule have different UV-Vis absorbance spectra.[20] The pKa is determined by measuring the absorbance of the compound in a series of buffers with different, precisely known pH values.

-

Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly alkaline (e.g., pH 12-13) solutions to identify the wavelengths of maximum absorbance difference between the fully protonated and fully deprotonated species.

-

Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., from pH 8 to 12 for the piperidine pKa), with pH increments of 0.2-0.5 units. Ensure all buffers have the same constant ionic strength.

-

Sample Preparation: Prepare a stock solution of this compound. Add a small, constant volume of this stock solution to each buffer to create a series of samples with identical total drug concentration.

-

Absorbance Measurement: Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[15] The pKa can be calculated using the following equation:

pKa = pH + log [ (Ab - A) / (A - Aa) ]

Where:

-

A is the absorbance at a given pH.

-

Aa is the absorbance of the fully protonated (acidic) form.

-

Ab is the absorbance of the fully deprotonated (basic) form.

-

Computational Prediction of pKa

In early-stage drug discovery, computational methods provide a rapid and cost-effective means of estimating pKa values for large numbers of compounds.[1][21] These in silico tools complement experimental data and can guide the design of molecules with desired ionization properties.

Methods can range from:

-

Empirical Methods: Based on quantitative structure-property relationships (QSPR), these methods use large databases of known pKa values to predict the pKa of a new molecule based on its structural fragments and topological descriptors.[21]

-

Quantum Mechanical (QM) Methods: These first-principles approaches, such as those using density functional theory (DFT), calculate the free energy change of the protonation/deprotonation reaction.[22][23] When combined with a solvation model (e.g., polarizable continuum model), they can yield highly accurate pKa predictions, though they are more computationally intensive.[22]

While powerful, computational predictions should always be validated with experimental data for lead compounds, as accuracy can vary depending on the complexity of the molecule and the method used.[24]

Ionization States and the Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation is the cornerstone for calculating the percentage of a drug that exists in its ionized and non-ionized forms at a specific pH.[25][26]

For a basic drug like 3-(1H-pyrazol-1-yl)piperidine (where B is the neutral base and BH+ is the protonated conjugate acid), the equation is:

pH = pKa + log ( [B] / [BH+] )

From this, we can derive the percentage of the drug that is ionized at any given pH:

% Ionized = 100 / (1 + 10(pH - pKa))

Using our estimated primary pKa of ~10.0 for the piperidine nitrogen, we can determine the ionization state in key biological compartments:

-

In the Stomach (pH ≈ 2.0):

-

pH << pKa. The equilibrium lies far to the right (BH+).

-

% Ionized = 100 / (1 + 10(2.0 - 10.0)) ≈ 100%

-

Insight: The drug will be almost completely protonated (charged) in the stomach, leading to high water solubility but very poor absorption across the stomach lining.

-

-

In the Small Intestine and Blood Plasma (pH ≈ 7.4):

-

pH < pKa. The equilibrium still favors the protonated form.

-

% Ionized = 100 / (1 + 10(7.4 - 10.0)) ≈ 99.75%

-

Insight: Even at physiological pH, the drug is predominantly in its ionized, water-soluble form. While this aids distribution in the bloodstream, the small fraction of the neutral form (~0.25%) is responsible for passive diffusion across cell membranes.

-

-

In the Upper Small Intestine (pH ≈ 8.0):

-

pH < pKa. The equilibrium shifts slightly towards the neutral form.

-

% Ionized = 100 / (1 + 10(8.0 - 10.0)) ≈ 99.0%

-

Insight: The proportion of the absorbable, non-ionized form increases as the pH becomes more alkaline, highlighting the importance of the intestinal environment for the absorption of basic drugs.

-

Conclusion

The ionization behavior of this compound is primarily dictated by the basicity of its piperidine nitrogen, which is estimated to have a pKa in the range of 9.5-10.5. This value ensures that the compound is predominantly in its protonated, water-soluble form at physiological pH, a crucial factor for formulation and systemic distribution. However, it is the small, pH-dependent fraction of the neutral species that governs its ability to cross biological membranes.

For drug development professionals, an accurate, experimentally determined pKa is indispensable. The protocols for potentiometric titration and UV-Vis spectrophotometry outlined in this guide provide robust frameworks for obtaining this critical data. By integrating precise pKa measurements with the principles of the Henderson-Hasselbalch equation, researchers can build predictive models of a drug's ADME properties, optimize its formulation, and ultimately design more effective and reliable therapeutic agents.

References

- Development of Methods for the Determination of pKa Values.

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv

- Protocol for Determining pKa Using Potentiometric Titration.

- Piperidine | C5H11N.

- What is pKa and how is it used in drug development? Pion Inc.

- How to measure pKa by UV-vis spectrophotometry.

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

- Pyrazoles- Heterocyclic Building Blocks. Ambeed.com.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.

- Piperidine CAS#: 110-89-4. ChemicalBook.

- How to Predict the pKa of Any Compound in Any Solvent. ACS Omega.

- Streamline pKa Value Determination Using Automated UV/Vis-Titr

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- What happens to a drug's ionization state when its pH equals its pKa (acid dissoci

- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.

- Computational Approaches to Predict pKa Values.

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

- Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons.

- pH & Drugs - Rel

- The pKa Distribution of Drugs: Application to Drug Discovery.

- pKa of a dye: UV-VIS Spectroscopy. StuDocu.

- Pyrazole | 288-13-1. ChemicalBook.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Henderson-Hasselbalch equation – An ABC of PK/PD.

- Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited.

- Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Chemistry and Therapeutic Review of Pyrazole.

- Absorption of drugs. Vetscraft.

- This compound. CymitQuimica.

- 1955541-57-7 | this compound. AiFChem.

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. ijirss.com [ijirss.com]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. drughunter.com [drughunter.com]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 1955541-57-7 | this compound - AiFChem [aifchem.com]

- 8. droracle.ai [droracle.ai]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Pyrazole | 288-13-1 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. mt.com [mt.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]

- 23. optibrium.com [optibrium.com]

- 24. Making sure you're not a bot! [academiccommons.columbia.edu]

- 25. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 26. vetscraft.com [vetscraft.com]

Methodological & Application

Synthesis protocols for 3-(1H-pyrazol-1-yl)piperidine hydrochloride from raw materials

Technical Application Note: Scalable Synthesis of 3-(1H-pyrazol-1-yl)piperidine Hydrochloride

Executive Summary & Strategic Analysis

3-(1H-pyrazol-1-yl)piperidine is a critical pharmacophore found in various Janus kinase (JAK) inhibitors and neuroprotective agents.[1] Its synthesis presents a classic heterocyclic challenge: constructing a C(sp3)–N(sp2) bond between a secondary amine (piperidine ring) and a nitrogen-rich heterocycle (pyrazole) while controlling regioselectivity and preventing polymerization.[1]

This guide outlines two distinct protocols:

-

Method A (Process Route): Sulfonate displacement.[1] Preferred for gram-to-kilogram scale-up due to ease of purification and cost-efficiency.[1]

-

Method B (Discovery Route): Mitsunobu coupling.[1][2] Preferred for rapid, small-scale analog generation where speed outweighs purification costs.[1]

Retrosynthetic Analysis

The strategic disconnection occurs at the C3–N1 bond.[1] The piperidine nitrogen must be protected (Boc) to prevent self-alkylation.[1]

Figure 1: Retrosynthetic logic flow focusing on the C3-N1 bond formation.[1]

Method A: The Sulfonate Displacement Protocol (Process Route)[1]

This route utilizes a nucleophilic substitution (

Step 1: Activation of N-Boc-3-hydroxypiperidine

Rationale: The hydroxyl group is a poor leaving group.[1] Converting it to a mesylate (methanesulfonate) activates the C3 position for nucleophilic attack.[1]

-

Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).[1]

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Temperature: 0°C to RT.

Protocol:

-

Dissolve N-Boc-3-hydroxypiperidine in DCM (10 vol) under

atmosphere. -

Cool to 0°C. Add TEA slowly to scavenge HCl generated.

-

Add MsCl dropwise over 30 minutes. Exothermic control is critical to prevent elimination side-products (alkenes).[1]

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Wash with saturated

, then brine. Dry over

Step 2: Nucleophilic Displacement with Pyrazole

Rationale: Pyrazole is a weak nucleophile (

-

Reagents: Mesylate intermediate (1.0 eq), Pyrazole (1.5 eq),

(2.0 eq). -

Solvent: DMF (Dimethylformamide), anhydrous.[1]

-

Temperature: 80–90°C.

Protocol:

-

Suspend Pyrazole and

in DMF. Stir for 30 mins at RT to generate the pyrazolate anion. -

Add the Mesylate intermediate (dissolved in minimal DMF).[1]

-

Heat to 90°C for 12–16 hours. Monitoring: Use TLC or LCMS.[1] The mesylate spot should disappear.[1]

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash extensively with water (3x) to remove DMF.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product elutes as a white/pale yellow solid.[1]

Step 3: Deprotection and Salt Formation

Rationale: Acidic cleavage of the Boc group yields the free amine, which is immediately trapped as the stable hydrochloride salt.[1]

-

Reagents: 4M HCl in Dioxane.

-

Solvent: Methanol (optional co-solvent) or Dioxane.[1]

Protocol:

-

Dissolve the coupled intermediate in minimal Dioxane or MeOH at 0°C.

-

Add 4M HCl in Dioxane (5–10 eq).

-

Stir at RT for 2–4 hours. A white precipitate often forms.[1]

-

Isolation: Dilute with Diethyl Ether (

) to maximize precipitation. Filter the solid.[1][3][4] -

Drying: Vacuum oven at 40°C.

Method B: The Mitsunobu Protocol (Discovery Route)[1]

This route allows for direct coupling of the alcohol and pyrazole without a separate activation step.[1] It proceeds via inversion of configuration (Walden inversion).[1]

Reaction Mechanism & Workflow:

Figure 2: Mitsunobu mechanism.[1][2] Note the inversion of stereochemistry if starting with chiral material.[1][5]

Protocol:

-

Charge: N-Boc-3-hydroxypiperidine (1.0 eq), Pyrazole (1.2 eq), and Triphenylphosphine (

, 1.5 eq) in anhydrous THF. -

Cool: Bring system to 0°C under Argon.

-

Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Do not allow temperature to rise above 5°C during addition.

-

Reaction: Stir at RT overnight.

-

Purification: This is the bottleneck.[1] Concentrate and triturate with cold

/Hexane to precipitate

Comparative Data & Critical Control Points

| Parameter | Method A (Mesylate) | Method B (Mitsunobu) |

| Scalability | High (kg ready) | Low (Reagent cost/Purification) |

| Atom Economy | Moderate | Poor (High MW byproducts) |

| Purity Profile | High (>98%) | Moderate (Trace |

| Moisture Sensitivity | Moderate | High (Requires strictly anhydrous conditions) |

| Stereochemistry | Inversion ( | Inversion ( |

Critical Control Point: Regioselectivity

Pyrazole is an ambident nucleophile. While

Analytical Validation

Expected 1H NMR Data (DMSO-d6, HCl Salt):

-

Pyrazole Protons: Three distinct signals in the aromatic region (

7.5–8.0 ppm).[1][6] -

Piperidine NH: Broad singlet at

9.0–9.5 ppm (indicative of -

Methine (C3-H): A multiplet shifted downfield (

4.4–4.6 ppm) due to the adjacent pyrazole nitrogen.[1] -

Piperidine

: Multiplets in the 1.5–3.5 ppm range.[1]

References

-

Mitsunobu Reaction on Pyrazoles

-

Mesylate Displacement Strategy

-

Compound Data (Grounding)

-

Cesium Effect in Alkylation

Sources

- 1. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 2. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]

- 6. turkjps.org [turkjps.org]

- 7. PubChemLite - 3-(3-methyl-1h-pyrazol-5-yl)piperidine hydrochloride (C9H15N3) [pubchemlite.lcsb.uni.lu]

Application Notes & Protocols: Reductive Amination Conditions Using 3-(1H-pyrazol-1-yl)piperidine Hydrochloride

Abstract: Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry, for its efficacy in constructing carbon-nitrogen bonds.[1][2] This guide provides a detailed examination of the reductive amination of 3-(1H-pyrazol-1-yl)piperidine, a valuable heterocyclic building block, supplied as a hydrochloride salt. We will delve into the mechanistic rationale, selection of optimal reagents, and provide a robust, step-by-step protocol for its successful alkylation. The focus is on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that offers significant advantages in terms of yield, purity, and functional group tolerance.[3][4][5] This document is intended for researchers and process chemists seeking to leverage this versatile reaction for the synthesis of complex amines and drug candidates.

The Underlying Chemistry: Mechanism and Rationale

Successful execution of any protocol begins with a firm understanding of the underlying chemical principles. The reductive amination of a secondary amine with a carbonyl compound (aldehyde or ketone) is a sequential, one-pot process that consists of two distinct stages: the formation of an iminium ion intermediate and its subsequent reduction by a hydride source.[6][7]

Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the neutral secondary amine on the electrophilic carbonyl carbon. This step is critically dependent on the amine being in its free base form. Since the starting material, 3-(1H-pyrazol-1-yl)piperidine hydrochloride, is a salt, the piperidine nitrogen is protonated and non-nucleophilic.[8] Therefore, the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is an essential prerequisite to liberate the free amine in situ.

Once the free amine is available, it reacts with the carbonyl compound to form a hemiaminal intermediate, which then dehydrates to yield a positively charged iminium ion. This dehydration step is typically the rate-limiting step and is facilitated by mildly acidic conditions.[9]

Stage 2: Hydride Reduction The formed iminium ion is highly electrophilic and readily accepts a hydride (H⁻) from a reducing agent to furnish the final tertiary amine product. The choice of reducing agent is paramount for the success of the reaction. It must be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[3][10]

Why Sodium Triacetoxyborohydride (STAB)?

Sodium triacetoxyborohydride, NaBH(OAc)₃, has become the reagent of choice for reductive aminations for several key reasons:

-

Chemoselectivity: STAB is a mild reducing agent. The rate at which it reduces the in situ formed iminium ion is significantly faster than the rate of reduction of the starting aldehyde or ketone.[5] This minimizes the formation of undesired alcohol byproducts, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[5]

-

Broad Functional Group Tolerance: The reaction can be performed in the presence of various reducible functional groups, such as esters, nitro groups, and carbon-carbon multiple bonds.[3][4]

-

Convenience: It is a stable, commercially available solid that is easy to handle.

-

Reduced Toxicity: It is a safer alternative to the highly toxic sodium cyanoborohydride (NaBH₃CN).[10]

Experimental Design and Optimization

While the protocol is robust, optimizing conditions can be crucial for maximizing yield and purity, especially with challenging substrates. The following table outlines key parameters and considerations.

| Parameter | Recommended Range | Rationale & Expert Insights |

| Amine Salt | 1.0 eq | The limiting reagent by definition. |

| Base (TEA/DIPEA) | 1.1 - 1.2 eq | A slight excess is used to ensure complete neutralization of the hydrochloride salt and any trace acids. |

| Carbonyl Compound | 1.1 - 1.5 eq | A modest excess of the carbonyl partner can drive the iminium formation equilibrium forward. |

| Reducing Agent (STAB) | 1.2 - 1.6 eq | An excess is required to ensure complete reduction of the iminium intermediate. For slow reactions, a larger excess may be beneficial. |

| Solvent | DCE, DCM, THF | 1,2-Dichloroethane (DCE) is often the preferred solvent, as reactions tend to be faster.[3] Dichloromethane (DCM) is also highly effective. Tetrahydrofuran (THF) is a viable alternative. Avoid protic solvents like methanol which are incompatible with STAB.[11] |

| Temperature | 0 °C to Room Temp. | Most reactions proceed efficiently at ambient temperature. For highly reactive aldehydes, cooling to 0 °C during reagent addition can help control potential exotherms. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. Aldehydes typically react faster than ketones. |

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a generic aldehyde (R-CHO).

Materials & Equipment

-

This compound

-

Aldehyde or Ketone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Step-by-Step Procedure

-

Amine Free-Basing: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Suspend the solid in anhydrous DCM or DCE (approx. 0.1 M concentration).

-

Add triethylamine (1.1 eq) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the free base is formed.

-

Iminium Formation: Add the aldehyde or ketone (1.2 eq) to the reaction mixture. Stir for an additional 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.[12]

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5-10 minutes. A slight exotherm or gas evolution may be observed.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS until the reaction is deemed complete (typically 4-24 hours).

-

Workup and Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃.[13] Stir for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-